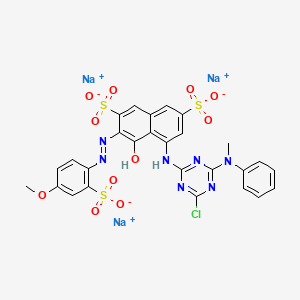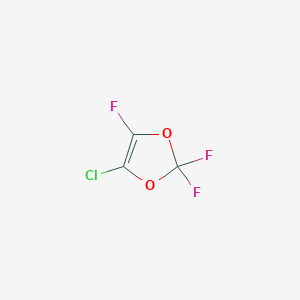
1,3-Dioxole, 4-chloro-2,2,5-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- is a chemical compound that belongs to the class of dioxoles It is characterized by the presence of a dioxole ring, which is a five-membered ring containing two oxygen atoms The compound also contains chlorine and fluorine substituents, making it a halogenated dioxole
Méthodes De Préparation
The synthesis of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the selective introduction of chlorine and fluorine atoms into the dioxole ring. Industrial production methods may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The dioxole ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- involves its interaction with molecular targets through its halogenated dioxole ring. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- can be compared with other halogenated dioxoles, such as:
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy): This compound has a similar dioxole ring structure but with different halogen substituents.
2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxole: Another similar compound with different halogenation patterns.
The uniqueness of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- lies in its specific combination of chlorine and fluorine atoms, which can impart distinct chemical and physical properties compared to other halogenated dioxoles .
Propriétés
Numéro CAS |
89444-45-1 |
|---|---|
Formule moléculaire |
C3ClF3O2 |
Poids moléculaire |
160.48 g/mol |
Nom IUPAC |
4-chloro-2,2,5-trifluoro-1,3-dioxole |
InChI |
InChI=1S/C3ClF3O2/c4-1-2(5)9-3(6,7)8-1 |
Clé InChI |
LLLDLQNCQASROM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(O1)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


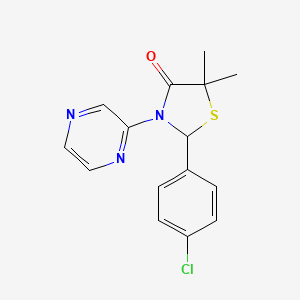
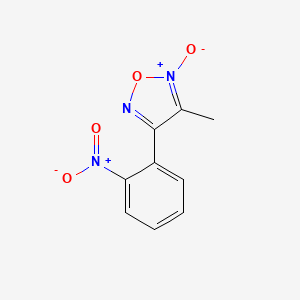
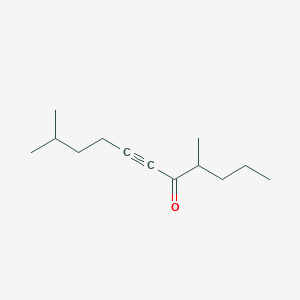
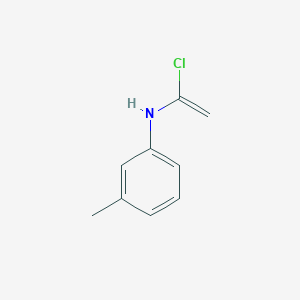
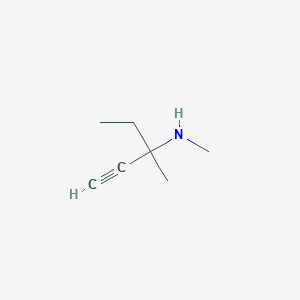
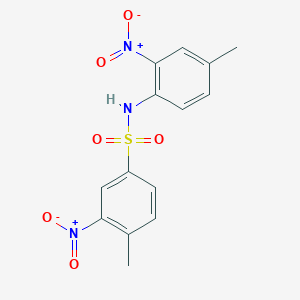
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
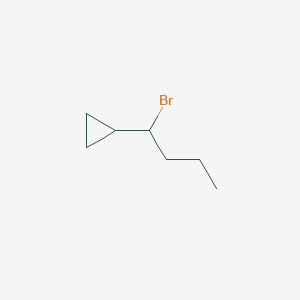
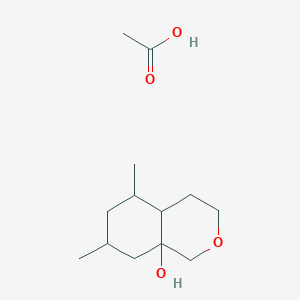
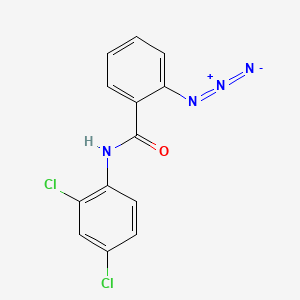
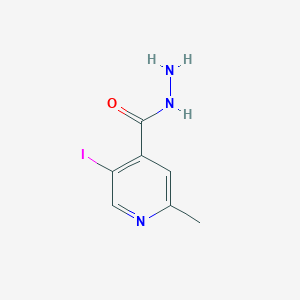
![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)
